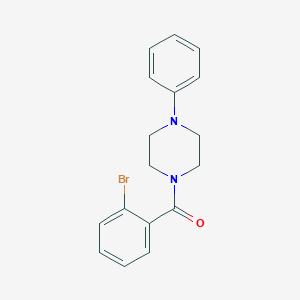

1-(2-Bromobenzoyl)-4-phenylpiperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H17BrN2O |

|---|---|

Molecular Weight |

345.2g/mol |

IUPAC Name |

(2-bromophenyl)-(4-phenylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C17H17BrN2O/c18-16-9-5-4-8-15(16)17(21)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13H2 |

InChI Key |

YFGVKQLXVQJZIP-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromobenzoyl)-4-phenylpiperazine: Properties, Structure, and Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the chemical properties, structure, and synthetic methodologies related to 1-(2-Bromobenzoyl)-4-phenylpiperazine. Due to a scarcity of publicly available data for the ortho-bromo isomer, this document also includes comparative data for the more extensively studied para-bromo isomer, 1-(4-Bromobenzoyl)-4-phenylpiperazine, to provide a contextual understanding of this class of compounds.

Chemical Structure and Properties

This compound is a derivative of phenylpiperazine, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. The structure consists of a piperazine ring N-acylated with a 2-bromobenzoyl group and N-arylated with a phenyl group.

Molecular Structure:

-

IUPAC Name: (2-Bromophenyl)(4-phenylpiperazin-1-yl)methanone

-

Molecular Formula: C₁₇H₁₇BrN₂O

-

Core Components: A central piperazine ring, a phenyl group attached to one nitrogen, and a 2-bromobenzoyl group attached to the other nitrogen.

While specific experimental data for this compound is limited in the reviewed literature, the properties of the isomeric 1-(4-Bromobenzoyl)-4-phenylpiperazine provide valuable insights.

Table 1: Physicochemical Properties of 1-(4-Bromobenzoyl)-4-phenylpiperazine

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₇BrN₂O | [1] |

| Molecular Weight | 345.24 g/mol | |

| Melting Point | 394–396 K (121-123 °C) |

Note: The data presented in this table is for the 4-bromo isomer due to the lack of available data for the 2-bromo isomer.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the acylation of 1-phenylpiperazine with 2-bromobenzoyl chloride. This is a common and generally effective method for the preparation of N-aroylpiperazines.

General Synthetic Protocol:

A general method for the synthesis of related 1-(substituted-benzoyl)-4-phenylpiperazine derivatives involves the reaction of 1-phenylpiperazine with the corresponding benzoyl chloride in the presence of a base.

Experimental Workflow for the Synthesis of 1-(Aroyl)-4-phenylpiperazines:

Caption: General workflow for the synthesis of this compound.

Detailed Methodology (Adapted from similar syntheses):

-

Reaction Setup: To a solution of 1-phenylpiperazine in a suitable anhydrous solvent (e.g., dichloromethane), an appropriate base (e.g., triethylamine) is added. The mixture is cooled in an ice bath.

-

Acylation: 2-Bromobenzoyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the cooled solution of 1-phenylpiperazine.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.

Structural Characterization

The structural confirmation of this compound would rely on standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the phenyl and bromobenzoyl aromatic rings, as well as the methylene protons of the piperazine ring. The chemical shifts and coupling patterns would be indicative of the ortho substitution on the benzoyl ring. |

| ¹³C NMR | Resonances for the carbon atoms of the two aromatic rings, the carbonyl group, and the piperazine ring. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom. |

| IR Spec. | A strong absorption band characteristic of the amide carbonyl (C=O) stretching vibration. |

Potential Biological Significance

Phenylpiperazine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors and ion channels. The specific biological activity of this compound is not well-documented in the available literature. However, related compounds have shown potential as anticancer, antifungal, and antipsychotic agents[2][3]. The introduction of a bromine atom at the ortho position of the benzoyl ring could influence the compound's conformational flexibility and its binding affinity to biological targets, potentially leading to unique pharmacological properties.

Logical Relationship of Phenylpiperazine Derivatives in Drug Discovery:

Caption: The role of phenylpiperazine derivatives in the drug discovery process.

References

Technical Guide: Synthesis and Properties of Bromobenzoyl Phenylpiperazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of a bromobenzoyl phenylpiperazine derivative. Extensive searches did not yield a specific CAS number or detailed experimental data for 1-(2-Bromobenzoyl)-4-phenylpiperazine. The following information pertains to the closely related and well-documented isomer, 1-(4-Bromobenzoyl)-4-phenylpiperazine . Researchers interested in the 2-bromo isomer may find the methodologies for the 4-bromo isomer adaptable.

Compound Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 1-(4-Bromobenzoyl)-4-phenylpiperazine | 346689-73-0 (from referenced synthesis paper) | C17H17BrN2O | 345.24 g/mol |

Experimental Protocols

The following synthesis protocol for 1-(4-Bromobenzoyl)-4-phenylpiperazine is based on established chemical literature.

Synthesis of 1-(4-Bromobenzoyl)-4-phenylpiperazine[1]

Objective: To synthesize 1-(4-Bromobenzoyl)-4-phenylpiperazine via amide coupling.

Materials:

-

4-Bromobenzoic acid

-

1-Phenylpiperazine

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-bromobenzoic acid (0.5 mmol) in N,N-dimethylformamide (5 ml), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.7 mmol), 1-hydroxybenzotriazole (0.5 mmol), and triethylamine (1.5 mmol).

-

Stir the resulting mixture for 20 minutes at 273 K (0 °C).

-

Add a solution of 1-phenylpiperazine (0.5 mmol) in N,N-dimethylformamide (5 ml) to the reaction mixture.

-

Continue stirring the reaction mixture overnight at ambient temperature.

-

Upon completion, the product can be isolated and purified using standard laboratory techniques such as extraction and chromatography.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1-(4-Bromobenzoyl)-4-phenylpiperazine.

Caption: Workflow for the synthesis of 1-(4-Bromobenzoyl)-4-phenylpiperazine.

Logical Relationship of Phenylpiperazine Derivatives

Phenylpiperazine and its derivatives are significant pharmacophores found in a variety of biologically active compounds. The diagram below illustrates the relationship between the core phenylpiperazine structure and the target compound class.

Caption: Hierarchical relationship of 1-(Bromobenzoyl)-4-phenylpiperazine.

A Technical Guide on the Potential Biological Activity of Bromobenzoyl-Phenylpiperazine Derivatives

Abstract: The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique physicochemical properties allow for interaction with a wide range of biological targets. The strategic incorporation of a bromobenzoyl moiety onto the phenylpiperazine framework can significantly modulate the pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties. This technical guide consolidates the current understanding of the diverse biological activities exhibited by bromobenzoyl-phenylpiperazine derivatives, with a focus on their potential as anticancer, neuropharmacological, and antimicrobial agents. It provides a comprehensive overview of quantitative activity data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to support researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Derivatives of the bromobenzoyl-phenylpiperazine class have emerged as promising candidates for anticancer therapy. Their mechanism of action often involves the disruption of fundamental cellular processes required for cancer cell proliferation and survival, such as DNA replication and programmed cell death.

Mechanism of Action

A primary mechanism identified for certain phenylpiperazine derivatives is the inhibition of topoisomerase II (Topo II), an essential enzyme that manages DNA topology during replication.[3][4] By stabilizing the DNA-Topo II complex, these compounds prevent the re-ligation of DNA strands, leading to double-strand breaks. This DNA damage subsequently triggers apoptotic pathways, culminating in cancer cell death.[3][5] Studies on 1,2-benzothiazine derivatives incorporating a dichlorophenylpiperazine moiety (structurally related to brominated analogs) have shown a capacity to bind to both the DNA-Topo II complex and the minor groove of DNA, highlighting a multi-faceted approach to cytotoxicity.[3][4] Furthermore, other related derivatives have been shown to directly induce apoptosis in lung cancer cell lines.[5]

Quantitative Data on Cytotoxicity

The in vitro cytotoxic activity of various derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

| Compound Class/ID | Modifications | Target Cell Line | IC50 (µM) | Reference |

| Naftopidil-based | Bromophenol moiety | PC-3 (Prostate) | Potent Activity | [6] |

| Naftopidil-based | Bromophenol moiety | LNCaP (Prostate) | Potent Activity | [6] |

| BS230 | 3-(4-chlorobenzoyl), 4-(3,4-dichlorophenyl) | MCF7 (Breast) | More potent than Doxorubicin | [3][4] |

| BS130 | 4-(3,4-dichlorophenyl) | MCF7 (Breast) | More potent than Doxorubicin | [3][4] |

| Compound 18 | 2-Benzoylbenzofuran linker | A549 (Lung) | Significant Activity | [5] |

Experimental Protocols

1.3.1 MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate human tumor cells (e.g., A549, MCF7, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[5]

1.3.2 Apoptosis Analysis via Flow Cytometry This method quantifies the number of apoptotic and necrotic cells following treatment.

-

Cell Treatment: Seed and treat cells (e.g., A549) with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are classified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Neuropharmacological Activity

Arylpiperazine derivatives are renowned for their interactions with central nervous system (CNS) receptors, particularly serotonergic and adrenergic systems. The addition of a bromobenzoyl group can fine-tune these interactions, leading to potential treatments for conditions like anxiety, depression, and neuropathic pain.[2][7]

Receptor Modulation

These compounds frequently exhibit high affinity for serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and α-adrenergic receptors (e.g., α1a, α1b, α1d).[6][7] Acting as agonists, partial agonists, or antagonists at these sites, they can modulate neurotransmission involved in mood, anxiety, and pain perception. For instance, agonism at the 5-HT1A receptor is a known mechanism for anxiolytic and antidepressant effects.[7]

Quantitative Receptor Binding Data

The binding affinity of compounds to their molecular targets is typically quantified by the inhibition constant (Ki) or its logarithmic transformation (pKi).

| Compound Class | Target Receptor | Assay Type | Ki / pKi | Reference |

| Phenylpiperazine derivative | α1-Adrenoceptors | Binding | pKi = 6.43 | [8] |

| 4,5-Dihydrothiazole derivatives | 5-HT1A, 5-HT2A, 5-HT2C | Binding | High Affinity | [7] |

| Naftopidil-based | α1a, α1b, α1d - Adrenoceptors | Binding | High Selectivity | [6] |

Experimental Protocols

2.3.1 Radioligand Receptor Binding Assay This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand.

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., 5-HT1A).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at a defined temperature for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.

-

Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.

Antimicrobial and Antifungal Activity

The global challenge of antimicrobial resistance necessitates the development of new therapeutic agents. Phenylpiperazine derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[9][10][11]

Spectrum of Activity

Screening studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species.

-

Bacteria: Staphylococcus aureus, Mycobacterium kansasii, Mycobacterium marinum, Escherichia coli.[9][11][12]

-

Fungi: Fusarium avenaceum.[9]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial effectiveness. It represents the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Target Organism | MIC (µM or µg/mL) | Reference |

| 1-(4-nitrophenyl)piperazine derivative | M. kansasii | 15.0 µM | [9] |

| 1-(4-nitrophenyl)piperazine derivative | M. marinum | 15.0 µM | [9] |

| 1-(4-nitrophenyl)piperazine derivative | F. avenaceum | 14.2 µM | [9] |

| 1,3,4-thiadiazole derivative | S. aureus | 16 µg/mL | [11] |

| 1,3,4-thiadiazole derivative | B. subtilis | 16 µg/mL | [11] |

Experimental Protocols

3.3.1 Broth Microdilution Method for MIC Determination This is a standardized method for determining the MIC of an antimicrobial agent.

-

Compound Preparation: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microbe, no drug) and negative (no microbe, no drug) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Analysis: Visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

Conclusion and Future Directions

The bromobenzoyl-phenylpiperazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The evidence consolidated in this guide demonstrates significant potential across multiple domains, most notably in oncology, neuropharmacology, and infectious diseases. The bromobenzoyl moiety plays a crucial role in defining the potency and selectivity of these derivatives.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substitution patterns on both the benzoyl and phenyl rings is needed to optimize activity and minimize off-target effects.

-

Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential to identify candidates with favorable drug-like properties for in vivo evaluation.

-

Mechanism of Action Elucidation: While primary targets have been identified, further investigation into downstream signaling pathways and potential polypharmacology will provide a more complete understanding of their biological effects.

-

In Vivo Efficacy: Promising in vitro candidates must be advanced into relevant animal models to validate their therapeutic potential for specific disease indications.

By pursuing these avenues, the scientific community can unlock the full therapeutic potential of this important chemical class.

References

- 1. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of new 1-[3-(4-phenylpiperazin-1-yl)-propyl]- and 1-[3-(4-phenylpiperidine)-propyl]- 3-aryl-3-alkyl-pyrrolidin-2-one derivatives with antiarrhythmic and antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Enigmatic Mechanism of Action of 1-(2-Bromobenzoyl)-4-phenylpiperazine: A Technical Guide

For Immediate Release

This technical whitepaper delves into the speculative mechanism of action of 1-(2-Bromobenzoyl)-4-phenylpiperazine, a compound of interest within the broader class of phenylpiperazine derivatives. In the absence of direct pharmacological data, this guide synthesizes information from structurally analogous compounds to propose potential biological targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive and neurological agents.

Introduction: The Phenylpiperazine Scaffold - A Privileged Motif in Neuropharmacology

The phenylpiperazine moiety is a well-established pharmacophore present in a multitude of clinically significant drugs, exhibiting a wide spectrum of central nervous system (CNS) activities.[1] Marketed drugs such as the antidepressants trazodone and nefazodone, as well as the atypical antipsychotic aripiprazole, feature this core structure, underscoring its importance in the design of neurotherapeutics. The diverse pharmacology of these agents, which includes interactions with serotonergic, dopaminergic, and adrenergic receptors, provides a foundational basis for speculating on the mechanism of action of novel, uncharacterized phenylpiperazine derivatives like this compound.

Structural Analysis and Mechanistic Hypothesis

This compound is characterized by a phenylpiperazine core, with one nitrogen atom connected to a phenyl group and the other acylated with a 2-bromobenzoyl group. This structural arrangement suggests several potential avenues for biological activity based on established structure-activity relationships of related compounds.

Hypothesis 1: Modulation of Serotonin and Dopamine Receptors

Many phenylpiperazine derivatives exhibit significant affinity for serotonin (5-HT) and dopamine (D) receptors. For instance, certain N-phenylpiperazine analogs show high affinity for the D3 receptor and various 5-HT receptor subtypes, including 5-HT1A.[2] The presence of the phenylpiperazine motif in our target compound strongly suggests a potential interaction with these key neurotransmitter systems, which are critically involved in mood, cognition, and motor control. The 2-bromo substitution on the benzoyl ring may influence receptor subtype selectivity and affinity.

Hypothesis 2: Interaction with Sigma (σ) Receptors

Novel arylalkylsulfonyl piperazine derivatives have been identified as potent ligands for sigma (σ) receptors, with some displaying high selectivity for the σ1 subtype.[3] Sigma receptors are intracellular chaperones implicated in a variety of cellular functions and are considered targets for therapeutic intervention in neurological and psychiatric disorders. The overall lipophilicity and three-dimensional structure of this compound are consistent with features often found in sigma receptor ligands.

Hypothesis 3: Activity at the GABA-A Receptor Complex

Recent studies on N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have indicated potential anxiolytic and skeletal muscle relaxant effects mediated through the GABA-A receptor.[4] Although structurally more complex, these compounds share the core phenylpiperazine feature. It is plausible that this compound could act as a modulator of GABAergic neurotransmission.

Hypothesis 4: Inhibition of Topoisomerase II

Interestingly, some phenylpiperazine derivatives of 1,2-benzothiazine have been investigated as potential anticancer agents, with a proposed mechanism involving the inhibition of topoisomerase II.[5] While this activity is distinct from typical CNS effects, it highlights the diverse biological roles that phenylpiperazine-containing molecules can assume.

Quantitative Data on Structurally Related Compounds

To provide a quantitative context for our speculation, the following table summarizes binding affinities of various phenylpiperazine derivatives for different CNS targets.

| Compound Class | Specific Compound Example | Target | Binding Affinity (Ki, nM) | Reference |

| N-Phenylpiperazine Analogs | 12b, 12c, 12e, 12g | Dopamine D3 Receptor | 0.3 - 0.9 | [2] |

| N-Phenylpiperazine Analogs | 12b, 12c, 12e, 12g | Dopamine D2 Receptor | 40 - 53 | [2] |

| Arylalkylsulfonyl Piperazine Derivatives | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 (σ1) Receptor | 0.96 ± 0.05 | [3] |

| Arylalkylsulfonyl Piperazine Derivatives | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-2 (σ2) Receptor | 91.8 ± 8.1 | [3] |

Proposed Experimental Protocols for Mechanism of Action Elucidation

To investigate the speculative mechanisms of action of this compound, a tiered experimental approach is proposed.

Tier 1: In Vitro Receptor Profiling

-

Objective: To determine the binding affinity of this compound to a broad panel of CNS receptors, ion channels, and transporters.

-

Methodology:

-

Compound Synthesis and Purification: Synthesize this compound and purify to >98% purity as confirmed by HPLC and NMR.

-

Radioligand Binding Assays: Perform competitive binding assays using membranes prepared from cells expressing the target receptors (e.g., human dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, 5-HT2C, sigma-1, sigma-2, and GABA-A receptors).

-

Assay Conditions: Incubate a fixed concentration of a specific radioligand with the membrane preparation in the presence of increasing concentrations of the test compound.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Tier 2: Functional Assays

-

Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of the compound at the primary targets identified in Tier 1.

-

Methodology:

-

Cell Culture: Utilize cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

-

Second Messenger Assays:

-

For G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, measure changes in intracellular second messengers such as cAMP (for Gs or Gi coupled receptors) or inositol phosphates/intracellular calcium (for Gq coupled receptors).

-

Perform these assays in the presence of increasing concentrations of this compound to determine its effect on basal activity and in the presence of a known agonist to assess antagonist properties.

-

-

Electrophysiology: For ion channels like the GABA-A receptor, use patch-clamp electrophysiology to measure changes in ion currents in response to the compound, both alone and in the presence of the natural ligand (e.g., GABA).

-

Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

-

Tier 3: In Vivo Behavioral Pharmacology

-

Objective: To assess the physiological and behavioral effects of this compound in animal models to correlate in vitro findings with in vivo activity.

-

Methodology:

-

Animal Models: Utilize appropriate rodent models to assess potential anxiolytic, antidepressant, antipsychotic, or other CNS effects. Examples include the elevated plus-maze for anxiety, the forced swim test for depression, and prepulse inhibition for antipsychotic activity.

-

Drug Administration: Administer the compound systemically (e.g., intraperitoneally or orally) at various doses.

-

Behavioral Assessment: Quantify relevant behavioral parameters and compare the effects of the compound to vehicle and positive controls.

-

Neurochemical Analysis: Following behavioral testing, brain tissue can be collected to measure neurotransmitter levels or receptor occupancy using techniques like microdialysis or ex vivo autoradiography.

-

Visualizing the Speculative Mechanisms and Workflows

To further elucidate the proposed concepts, the following diagrams illustrate the potential signaling pathways and a logical experimental workflow.

Caption: Speculative signaling pathways for this compound.

References

- 1. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the In Silico Prediction and Validation of Molecular Targets for 1-(2-Bromobenzoyl)-4-phenylpiperazine

Abstract

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] This technical guide outlines a comprehensive in silico and experimental workflow to identify and validate the molecular targets of a specific, under-researched derivative, 1-(2-Bromobenzoyl)-4-phenylpiperazine. Due to the absence of published biological data for this compound, this document serves as a predictive roadmap for researchers, scientists, and drug development professionals. It details a multi-pronged computational approach—encompassing reverse docking, pharmacophore modeling, and machine learning—to generate a high-confidence list of putative targets. Furthermore, it provides detailed experimental protocols for the subsequent validation of these predictions, including binding assays, enzyme activity assays, and cell-based functional assays. All workflows and relevant signaling pathways are visualized to ensure clarity and reproducibility.

Introduction: The Phenylpiperazine Scaffold and Target Identification

The this compound molecule belongs to the arylpiperazine class, a group of compounds renowned for its therapeutic versatility. Derivatives of this scaffold are known to exhibit a broad spectrum of pharmacological properties, including anticancer, antipsychotic, antibacterial, and anti-inflammatory effects.[1][2] Many of these activities are attributed to interactions with central nervous system (CNS) targets, particularly G-Protein Coupled Receptors (GPCRs) such as serotonin and dopamine receptors, as well as enzymes like topoisomerase II in cancer.[3][4][5]

The primary challenge in developing a novel compound like this compound is the elucidation of its mechanism of action, which begins with identifying its molecular targets. Modern drug discovery leverages computational, or in silico, methods to predict these interactions, thereby reducing the time and cost associated with traditional screening.[6] This guide provides a systematic framework for this process.

Hypothesized Potential Target Classes

Based on the extensive literature on phenylpiperazine derivatives, a preliminary list of potential target classes for this compound can be hypothesized. This initial assessment provides a foundation for structuring both the in silico and experimental investigations.

| Target Class | Specific Examples | Rationale / Key References |

| G-Protein Coupled Receptors (GPCRs) | Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C), Dopamine Receptors (D2, D3, D4), Adrenergic Receptors (α1, α2) | The arylpiperazine moiety is a classic pharmacophore for CNS-acting GPCR ligands.[3][5][7] |

| Enzymes | Topoisomerase II | Phenylpiperazine derivatives have shown anticancer activity via inhibition of topoisomerases.[4][8] |

| Ion Channels | Voltage-gated calcium or sodium channels | Some CNS-active compounds with piperazine scaffolds modulate ion channel activity. |

| Transporters | Serotonin Transporter (SERT) | The phenylpiperazine core is present in serotonin reuptake inhibitors like Trazodone.[9] |

In Silico Target Prediction Methodologies

A robust target prediction strategy employs multiple orthogonal computational methods. By integrating results from structure-based and ligand-based approaches, the confidence in predicted targets is significantly enhanced.

Reverse Docking: A Structure-Based Approach

Reverse docking evaluates the binding potential of a single ligand against a large library of 3D protein structures.[10][11] It is a powerful tool for identifying potential "on-targets" and "off-targets" simultaneously.

Experimental Protocol: Reverse Docking

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Save the structure in a docking-compatible format (e.g., .pdbqt).

-

-

Protein Dataset Preparation:

-

Select a database of protein structures. A curated set like the PDBbind database is recommended.

-

For each protein, remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign atomic charges.

-

Define the search space (binding pocket), either based on a known ligand or by using a blind docking approach where the entire protein surface is searched.

-

-

Docking Execution:

-

Use a validated docking program (e.g., AutoDock Vina, GOLD) to systematically dock the prepared ligand into each protein in the dataset.[12]

-

-

Results Analysis:

-

Rank the protein targets based on the predicted binding affinity (e.g., kcal/mol).

-

Analyze the binding poses of the top-ranked targets to ensure the interactions are chemically sensible (e.g., hydrogen bonds, hydrophobic interactions).

-

Filter the results to prioritize targets that are biologically plausible based on the hypothesized target classes.

-

Structure-Based Pharmacophore Modeling

When the 3D structure of a hypothesized target is known, a pharmacophore model can be generated from its binding site.[13] This model represents the key chemical features required for binding and can be used as a 3D query to screen for matching compounds, or in this case, to validate the fit of our compound.

Experimental Protocol: Structure-Based Pharmacophore Modeling

-

Target Selection and Preparation:

-

Obtain the 3D crystal structure or a high-quality homology model of a hypothesized target (e.g., a serotonin receptor).

-

Prepare the protein structure as described in the reverse docking protocol.

-

-

Pharmacophore Generation:

-

Using software like LigandScout or MOE, identify key interaction points within the binding pocket (e.g., hydrogen bond donors/acceptors from residues like Asp, Ser; hydrophobic regions).[3]

-

Generate a 3D pharmacophore model that includes these features with specific geometric constraints.

-

-

Ligand Screening and Analysis:

-

Align the 3D conformer of this compound to the generated pharmacophore model.

-

Calculate a fit score to quantify how well the ligand satisfies the pharmacophore features. A high fit score suggests the compound is a plausible binder for the target.

-

Machine Learning and Chemical Similarity Approaches

These ligand-based methods predict targets by leveraging large databases of known drug-target interactions.[4][14] They operate on the principle that chemically similar molecules are likely to bind to similar targets.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Trazodone - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. neuroquantology.com [neuroquantology.com]

- 12. 1-(4-Bromobenzoyl)-4-(2-methoxyphenyl)piperazine | C36H38Br2N4O4 | CID 168326874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Overview of Phenylpiperazine Derivatives: A Focus on Bromobenzoyl Analogues

This document is intended for researchers, scientists, and professionals in drug development, providing a technical overview of the synthesis and spectroscopic characterization of bromobenzoyl-phenylpiperazine derivatives. The data and protocols are presented to facilitate research and development of related compounds.

Representative Spectroscopic Data: 1-(4-Bromobenzoyl)-4-phenylpiperazine

While specific spectral data for 1-(2-Bromobenzoyl)-4-phenylpiperazine is not available, the following tables summarize typical spectroscopic characteristics for the related 4-bromo isomer.

Infrared (IR) Spectroscopy

The IR spectrum of compounds in this class is characterized by the presence of a strong carbonyl stretch from the amide group. The table below presents typical vibrational frequencies for a similar compound, 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt.[1]

| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |

| C=O (Amide I) | ~1636 | Strong |

| C-H (Aromatic) | ~3029 | Medium |

| C-H (Aliphatic) | ~2935 | Medium |

| C-Br | ~688 | Medium-Strong |

Note: Data is for a structurally related compound and should be used as a reference.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for 1-(4-Bromobenzoyl)-4-phenylpiperazine are not explicitly available in the reviewed literature. However, based on the structure, the following characteristic signals can be anticipated.

¹H NMR (Anticipated Signals)

-

Aromatic Protons (Bromobenzoyl group): Signals expected in the range of 7.2-7.8 ppm. The protons on the brominated ring would likely appear as two doublets.

-

Aromatic Protons (Phenyl group): Signals expected between 6.8-7.4 ppm, showing multiplets for the ortho, meta, and para protons.

-

Piperazine Protons: A complex series of multiplets is expected in the range of 3.0-4.0 ppm. The protons alpha to the carbonyl group will be deshielded compared to those alpha to the phenyl group.

¹³C NMR (Anticipated Signals)

-

Carbonyl Carbon: A signal is expected around 168-172 ppm.

-

Aromatic Carbons: Multiple signals would appear in the 115-155 ppm region.

-

Piperazine Carbons: Signals for the piperazine ring carbons are anticipated in the 40-55 ppm range.

Mass Spectrometry (MS)

The mass spectrum for 1-(4-Bromobenzoyl)-4-phenylpiperazine would be expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Expected Mass Spectrometry Data

-

Molecular Formula: C₁₇H₁₇BrN₂O

-

Molecular Weight: 345.24 g/mol

-

Key Fragments: Expected fragmentation would involve the cleavage of the amide bond and fragmentation of the piperazine ring.

Experimental Protocols

The following sections describe a general methodology for the synthesis of N-aroyl piperazine derivatives and standard procedures for acquiring spectroscopic data.

General Synthesis of 1-(Bromobenzoyl)-4-phenylpiperazine

This protocol is a general representation for the acylation of 1-phenylpiperazine.

-

Reaction Setup: To a solution of 1-phenylpiperazine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) containing a base such as triethylamine (1.5 eq.), is added a solution of the respective bromobenzoyl chloride (e.g., 2-bromobenzoyl chloride or 4-bromobenzoyl chloride) (1.1 eq.) dropwise at 0 °C.

-

Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with water, a mild acidic solution (e.g., 1N HCl) to remove excess base, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).

Spectroscopic Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer, with the sample prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is often performed using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass data.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of bromobenzoyl-phenylpiperazine derivatives.

Caption: General workflow for synthesis and characterization.

References

Technical Guide: Solubility and Stability of 1-(2-Bromobenzoyl)-4-phenylpiperazine in Dimethyl Sulfoxide (DMSO)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical framework and general methodologies for assessing the solubility and stability of 1-(2-Bromobenzoyl)-4-phenylpiperazine in DMSO. As of the latest literature search, specific quantitative solubility and stability data for this particular compound are not publicly available. The experimental protocols and data tables presented herein are based on established methods for similar small molecules and should be adapted and validated for the specific compound of interest.

Introduction

This compound is a derivative of the phenylpiperazine scaffold, a common pharmacophore in drug discovery. Dimethyl sulfoxide (DMSO) is a universal aprotic solvent widely used for compound storage and in high-throughput screening (HTS) campaigns due to its exceptional solvating power. However, the solubility and stability of a compound in DMSO are critical parameters that can significantly impact the quality and reproducibility of experimental data. Poor solubility can lead to inaccurate concentration measurements and false negatives in bioassays, while instability can result in the formation of degradants with unintended biological activities.

This guide outlines the core principles and standard experimental protocols for determining the solubility and stability of compounds like this compound in DMSO.

Physicochemical Properties (Illustrative)

While specific data for this compound is unavailable, Table 1 presents typical physicochemical properties that would be relevant for a compound of this nature. These values are critical for interpreting solubility and stability data.

Table 1: Illustrative Physicochemical Properties of a Benzoylpiperazine Derivative

| Property | Illustrative Value | Relevance to Solubility/Stability |

|---|---|---|

| Molecular Weight | ~345.25 g/mol | Influences molar concentration calculations. |

| pKa | (Predicted) ~6.5-7.5 | The ionization state affects solubility in buffered aqueous media. |

| LogP | (Predicted) ~3.0-4.0 | Indicates lipophilicity; higher LogP can correlate with lower aqueous but higher DMSO solubility. |

| Chemical Structure | this compound | The amide bond and bromo-benzoyl moiety are key functional groups to monitor for degradation. |

Solubility Assessment in DMSO

Solubility in DMSO is typically high for most drug-like molecules. However, for screening purposes, compounds are often diluted into aqueous buffers, making the initial DMSO solubility and subsequent behavior in aqueous media critical. The two primary types of solubility measured are kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates out of an aqueous buffer. This is highly relevant for HTS environments.

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent system after an extended incubation period.

Experimental Protocol: Kinetic Solubility by Nephelometry

This protocol describes a common method for assessing the kinetic solubility of a compound in an aqueous buffer following dilution from a DMSO stock.

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into a 96-well plate containing a larger volume (e.g., 98 µL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a range of compound concentrations with a final DMSO concentration of 2%.

-

Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C) with gentle shaking for a set period (e.g., 2 hours).

-

Measurement: Measure the turbidity (light scattering) of each well using a laser-based nephelometer. The point at which a significant increase in turbidity is observed indicates the onset of precipitation.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show significant precipitation compared to a blank control.

Illustrative Data Presentation: Kinetic Solubility

Quantitative solubility data should be presented in a clear, tabular format.

Table 2: Illustrative Kinetic Solubility Data for this compound

| Parameter | Value |

|---|---|

| Test System | Phosphate-Buffered Saline (PBS), pH 7.4 |

| Final DMSO Concentration | 2% (v/v) |

| Incubation Time | 2 hours |

| Temperature | 25°C |

| Kinetic Solubility | (e.g., 75 µM) |

Workflow for Solubility Assessment

The following diagram illustrates the general workflow for determining kinetic solubility.

Stability Assessment in DMSO

Compound stability in DMSO is crucial for maintaining the integrity of compound libraries. Degradation can be influenced by factors such as water content, storage temperature, light exposure, and repeated freeze-thaw cycles.[1][2] Stability is typically assessed by monitoring the concentration of the parent compound over time using a chromatographic method like HPLC.

Experimental Protocol: HPLC-Based Stability Assay

This protocol outlines a method to evaluate the stability of a compound in DMSO under accelerated conditions.

-

Sample Preparation: Prepare a solution of this compound in DMSO at a relevant concentration (e.g., 1 mM). To test the effect of water, parallel samples can be prepared in dry DMSO and DMSO containing a known percentage of water (e.g., 10%).[2]

-

Storage Conditions: Aliquot the solutions into appropriate vials (e.g., glass or polypropylene) and store them under different conditions:

-

Accelerated: 40°C

-

Room Temperature: ~22°C

-

Refrigerated: 4°C

-

Frozen: -20°C

-

-

Time Points: Define the time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).

-

Sample Analysis (HPLC-UV):

-

At each time point, dilute an aliquot of the stored sample into a suitable mobile phase.

-

Inject the sample onto an appropriate HPLC column (e.g., C18).

-

Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

-

Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.

-

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the peak area at T=0. The formation of new peaks may indicate degradation products.

Illustrative Data Presentation: DMSO Stability

Stability data should be tabulated to show the percentage of compound remaining over time under various conditions.

Table 3: Illustrative Stability of this compound in DMSO (1 mM)

| Storage Condition | Time Point | % Parent Compound Remaining |

|---|---|---|

| 40°C | 0 | 100% |

| 1 Week | (e.g., 98.5%) | |

| 4 Weeks | (e.g., 92.1%) | |

| Room Temp (~22°C) | 0 | 100% |

| 1 Week | (e.g., 99.8%) | |

| 4 Weeks | (e.g., 99.2%) | |

| -20°C | 0 | 100% |

| | 4 Weeks | (e.g., >99.9%) |

Workflow for Stability Assessment

The following diagram illustrates the general workflow for determining compound stability in DMSO.

Conclusion and Recommendations

While specific data for this compound is not available in the current literature, this guide provides the necessary framework for its characterization. Researchers and drug development professionals should perform dedicated solubility and stability studies as part of the compound's initial profiling.

Key Recommendations:

-

Perform Kinetic Solubility: Assess the kinetic solubility in relevant aqueous buffers to predict behavior in biological assays.

-

Conduct Stability Studies: Evaluate the stability of DMSO stock solutions under intended long-term storage conditions (e.g., -20°C) and under accelerated conditions to identify potential liabilities.

-

Monitor for Degradants: Utilize mass spectrometry in conjunction with HPLC (LC-MS) to identify potential degradation products, as these may have confounding biological effects.

-

Control for Water Content: Since water can be a critical factor in degradation, use anhydrous DMSO for long-term storage and be aware of potential water absorption from the atmosphere.[1]

References

The Phenylpiperazine Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds across diverse therapeutic areas. Its unique structural and physicochemical properties, including its ability to participate in various non-covalent interactions and its favorable pharmacokinetic profile, have made it a versatile building block in the design of novel therapeutics. This technical guide provides a comprehensive review of phenylpiperazine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action in key therapeutic fields, with a particular emphasis on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

I. Synthetic Strategies for Phenylpiperazine Derivatives

The synthesis of phenylpiperazine derivatives typically involves the formation of the piperazine ring and its subsequent functionalization, or the coupling of a pre-formed piperazine with a phenyl-containing moiety. A common and efficient method involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.[1][2]

A general synthetic workflow is outlined below:

Caption: A generalized workflow for the synthesis of phenylpiperazine derivatives.

Detailed Experimental Protocol: Synthesis of 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]-4-(trifluoromethylsulfonyl)piperazine[1]

This protocol describes a multi-step synthesis to obtain a specific acaricidal phenylpiperazine derivative.

Step 1: Acetylation of 2-Fluoro-4-methylaniline To a solution of 2-fluoro-4-methylaniline (25.3 g, 202 mmol) and triethylamine (30.7 g, 304 mmol) in dichloromethane (200 mL) at 0°C, acetyl chloride (17.4 g, 222 mmol) is added. The mixture is stirred at room temperature for 4 hours.

Step 2: Chlorosulfonylation The resulting N-acetyl 2-fluoro-4-methylaniline is treated with chlorosulfonic acid to yield 4-fluoro-5-amino-2-methylbenzenesulfonyl chloride.

Step 3: Reduction The benzenesulfonyl chloride is reduced with red phosphorus in the presence of a catalytic amount of iodine to give 4-fluoro-5-amino-2-methylbenzenethiol.

Step 4: Alkylation The benzenethiol derivative is reacted with 2,2,2-trifluoroethyl iodide to afford 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline.

Step 5: Cyclization The product from Step 4 is reacted with bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether to form the corresponding phenylpiperazine.

Step 6: Sulfonylation The resulting phenylpiperazine is reacted with trifluoromethanesulfonic anhydride (Tf2O) to yield the final product, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]-4-(trifluoromethylsulfonyl)piperazine.

II. Phenylpiperazine Derivatives in Central Nervous System (CNS) Disorders

The phenylpiperazine scaffold is a prominent feature in a vast number of CNS-active agents, primarily due to its ability to interact with various G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors.

A. Targeting Serotonin Receptors

Phenylpiperazine derivatives have been extensively developed as ligands for various serotonin (5-HT) receptor subtypes, leading to treatments for depression, anxiety, and other mood disorders.

Signaling Pathways of Key Serotonin Receptors Targeted by Phenylpiperazine Derivatives:

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.

Quantitative Data: Binding Affinities of Phenylpiperazine Derivatives at Serotonin Receptors

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) | Reference |

| 8c | 3.77 | - | - | [3] |

| 29 | - | - | 6.69 | [3] |

| 20b | - | - | - | [3] |

| WAY-100635 | - | - | - | [3] |

| LP-211 | - | - | - | [3] |

| 1 | - | - | - | [3] |

| 2 | - | - | - | [3] |

| 3 | - | - | - | [3] |

| 9 | - | - | - | [3] |

| 30 | - | - | - | [3] |

| 8a,b | 3.77-1802 | - | 6.69-91.7 | [3] |

| 11a,b | 3.77-1802 | - | 6.69-91.7 | [3] |

| 20a-c | 3.77-1802 | - | 6.69-91.7 | [3] |

| 26a-c | 3.77-1802 | - | 6.69-91.7 | [3] |

| 33a,b | 3.77-1802 | - | 6.69-91.7 | [3] |

Note: '-' indicates data not reported in the cited source.

B. Targeting Dopamine Receptors

Phenylpiperazine derivatives also serve as potent ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are implicated in psychosis and Parkinson's disease.[4]

Signaling Pathways of Key Dopamine Receptors Targeted by Phenylpiperazine Derivatives:

Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.

Quantitative Data: Binding Affinities of Phenylpiperazine Derivatives at Dopamine Receptors

| Compound | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity | Reference |

| LS-3-134 | - | 0.17 | >150-fold | [5] |

| WW-III-55 | - | - | - | [5] |

| KX-2-67 | - | - | - | [5] |

Note: '-' indicates data not reported in the cited source.

Experimental Protocol: Radioligand Binding Assay[6][7][8][9][10]

This protocol outlines a general procedure for determining the binding affinity of a test compound to a specific receptor.

1. Membrane Preparation:

-

Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

2. Binding Assay:

-

The assay is typically performed in a 96-well plate.

-

To each well, the following are added in a final volume of 250 µL:

-

150 µL of membrane preparation (containing a specific amount of protein).

-

50 µL of the test compound at various concentrations.

-

50 µL of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) at a fixed concentration.

-

-

The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow binding to reach equilibrium.

3. Filtration and Detection:

-

The incubation is terminated by rapid vacuum filtration through a filter mat (e.g., GF/C filters pre-soaked in polyethyleneimine) to separate bound from free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is counted using a scintillation counter.

4. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known ligand and is subtracted from the total binding to obtain specific binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. Phenylpiperazine Derivatives in Oncology

Recent research has highlighted the potential of phenylpiperazine derivatives as anticancer agents, with activities against various cancer cell lines.[6] Their mechanisms of action are diverse and can include the induction of apoptosis and cell cycle arrest.

Quantitative Data: In Vitro Anticancer Activity of Phenylpiperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 6 | MCF-7 | 11.7 | [6] |

| HepG2 | 0.21 | [6] | |

| A549 | 1.7 | [6] | |

| Doxorubicin | MCF-7 | 7.67 | [6] |

| HepG2 | 8.28 | [6] | |

| A549 | 6.62 | [6] | |

| BS230 | MCF7 | Lower than Doxorubicin | [7] |

Experimental Protocol: Cell Viability Assay (MTT Assay)[13][14][15][16]

This protocol describes a common method to assess the cytotoxic effects of compounds on cancer cells.

1. Cell Seeding:

-

Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 4 x 10^3 cells/well) in 100 µL of culture medium.

-

The plate is incubated for 24 hours to allow the cells to attach.

2. Compound Treatment:

-

The test phenylpiperazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations.

-

The medium from the cell plate is removed, and 100 µL of the medium containing the test compounds is added to the wells.

-

The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

After the incubation period, 10 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) is added to each well.

-

The plate is incubated for 1-4 hours at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

-

100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

The plate is gently agitated to ensure complete solubilization.

-

The absorbance is measured at a wavelength of ~570 nm using a microplate reader.

5. Data Analysis:

-

The absorbance values are proportional to the number of viable cells.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

IV. Conclusion

The phenylpiperazine scaffold continues to be a highly valuable and versatile tool in medicinal chemistry. Its adaptability allows for the fine-tuning of pharmacological properties to target a wide array of biological targets with high affinity and selectivity. The examples provided in this guide, spanning CNS disorders and oncology, underscore the broad therapeutic potential of this remarkable chemical entity. Future research will undoubtedly continue to leverage the phenylpiperazine core to develop novel and improved therapies for a range of human diseases. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in their drug discovery and development endeavors.

References

- 1. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and acaricidal activity of phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Available Technologies - NCI [techtransfer.cancer.gov]

- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Substituted Phenylpiperazine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylpiperazine compounds represent a versatile class of molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The phenylpiperazine scaffold is considered a "privileged structure," capable of interacting with a variety of G-protein coupled receptors (GPCRs), particularly those within the central nervous system (CNS). This guide provides a comprehensive overview of the pharmacological profile of these compounds, focusing on their structure-activity relationships (SAR), receptor binding affinities, and the experimental methodologies used for their evaluation.

Core Pharmacological Targets and Structure-Activity Relationships

The pharmacological effects of substituted phenylpiperazines are largely determined by the nature and position of substituents on both the phenyl ring and the second nitrogen of the piperazine ring. These modifications influence the affinity and selectivity of the compounds for various receptors, including serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.

Serotonergic Receptor Activity

Substituted phenylpiperazines are well-known for their interactions with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.

-

5-HT1A Receptor Affinity: Many phenylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor, often acting as agonists or partial agonists. The presence of a methoxy group on the phenyl ring, as seen in compounds like buspirone, is often associated with potent 5-HT1A activity. The length and nature of the alkyl chain connecting the piperazine to a terminal moiety also significantly modulate affinity.

-

5-HT2A/2C Receptor Affinity: Phenylpiperazines can also display significant affinity for 5-HT2A and 5-HT2C receptors, often as antagonists. This dual 5-HT1A/5-HT2A activity is a hallmark of several atypical antipsychotic drugs.

Dopaminergic Receptor Activity

Dopamine receptors, especially the D2 and D3 subtypes, are key targets for phenylpiperazine compounds, particularly in the context of antipsychotic and neurological drug development.

-

D2/D3 Receptor Affinity: Arylpiperazine derivatives have been extensively explored as D2 and D3 receptor ligands. The nature of the substituent on the phenyl ring can influence selectivity between these two closely related receptors. For instance, certain bulky substituents can favor D3 selectivity. Many of these compounds act as partial agonists or antagonists at D2 receptors, a mechanism thought to contribute to their antipsychotic efficacy with a reduced risk of extrapyramidal side effects.

Adrenergic Receptor Activity

Phenylpiperazine derivatives also interact with adrenergic receptors, primarily the α1 and α2 subtypes.

-

α1-Adrenergic Receptor Affinity: A number of N-phenylpiperazine derivatives have been shown to bind to α1-adrenoceptors. The binding is often driven by hydrogen bonds and electrostatic forces between the piperazine moiety and key residues in the receptor binding pocket, such as Asp106.

Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities (Ki) and functional potencies (IC50/EC50) for a selection of substituted phenylpiperazine compounds. This data is compiled from various in vitro studies and is intended for comparative purposes.

| Compound | Target Receptor | Ki (nM) | Assay Type | Reference Compound |

| Serotonin Receptor Ligands | ||||

| 1-(2-Methoxyphenyl)piperazine | 5-HT1A | 1.2 | Radioligand Binding | 5-CT (Ki = 0.5 nM) |

| Aripiprazole | 5-HT1A | 5.0 | Radioligand Binding | - |

| Dopamine Receptor Ligands | ||||

| Compound 6a ¹ | D3 | ~1 | Radioligand Binding | - |

| D2 | >500 | Radioligand Binding | - | |

| Adrenergic Receptor Ligands | ||||

| Prazosin (reference) | α1A | - | Radioligand Binding | - |

¹Compound 6a is a 3-thiophenephenyl fluoride substituted N-phenylpiperazine analog[1].

Note: The binding affinities and potencies of these compounds can vary depending on the specific experimental conditions, including the radioligand used, tissue preparation, and assay buffer composition.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible pharmacological characterization of substituted phenylpiperazine compounds. Below are representative protocols for key in vitro and in vivo assays.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Protocol for 5-HT1A Receptor Binding Assay:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human 5-HT1A receptor or from brain tissue (e.g., rat hippocampus). The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in assay buffer.

-

Assay Components:

-

Radioligand: [3H]-8-OH-DPAT (a 5-HT1A agonist) is commonly used.

-

Test Compounds: Substituted phenylpiperazine derivatives are serially diluted to a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM serotonin) is used to determine non-specific binding.

-

-

Incubation: Membrane homogenate, radioligand, and the test compound (or buffer for total binding, or non-labeled ligand for non-specific binding) are incubated in a final volume (e.g., 250 µL) at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the test compound is calculated from its IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition.

Protocol for Dopamine D2 Receptor Functional Assay (cAMP Measurement):

-

Cell Culture: CHO-K1 cells stably expressing the human D2 dopamine receptor are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in 96-well plates and incubated overnight.

-

cAMP Stimulation: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then stimulated with forskolin to increase intracellular cAMP levels.

-

Compound Treatment: The test compounds (substituted phenylpiperazines) are added at various concentrations. D2 receptor agonists will inhibit the forskolin-induced cAMP production.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF or ELISA-based).

-

Data Analysis: The concentration-response curves are plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are determined.

In Vivo Behavioral Assays

In vivo assays in animal models are essential for evaluating the physiological and behavioral effects of CNS-active compounds.

Protocol for Anxiolytic Activity Assessment (Elevated Plus Maze in Mice):

-

Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Animals: Male Swiss albino mice are typically used.

-

Drug Administration: Test compounds, a vehicle control, and a standard anxiolytic drug (e.g., diazepam) are administered to different groups of mice (e.g., intraperitoneally) at a specific time before the test.

-

Test Procedure: Each mouse is placed at the center of the maze, and its behavior is recorded for a set period (e.g., 5 minutes). The number of entries into and the time spent in the open and closed arms are recorded.

-

Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect. The data is analyzed using appropriate statistical methods (e.g., ANOVA).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for the pharmacological evaluation of substituted phenylpiperazine compounds.

Caption: GPCR signaling pathways for α1-adrenergic and D2 dopamine receptors.

Caption: Preclinical drug discovery workflow for phenylpiperazine compounds.

Conclusion

Substituted phenylpiperazine compounds remain a cornerstone of modern medicinal chemistry, offering a rich scaffold for the design of novel therapeutics targeting a range of CNS disorders. A thorough understanding of their pharmacological profile, guided by systematic in vitro and in vivo evaluation, is paramount for the successful development of new chemical entities with improved efficacy and safety profiles. This guide provides a foundational overview of the key pharmacological aspects and experimental methodologies essential for researchers in this dynamic field.

References

Unveiling Intermolecular Interactions: A Hirshfeld Surface Analysis of the 1-(4-bromobenzoyl)-4-phenylpiperazine Crystal Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the crystal structure of 1-(4-bromobenzoyl)-4-phenylpiperazine, with a focus on elucidating the intermolecular interactions through Hirshfeld surface analysis. For professionals in drug development and materials science, a thorough understanding of the three-dimensional arrangement of molecules in a crystal lattice and the non-covalent forces that govern this packing is paramount. These interactions directly influence key physicochemical properties such as solubility, stability, and bioavailability. This document details the experimental methodologies for crystal structure determination and the computational techniques for Hirshfeld surface analysis, presenting the quantitative data in a clear, tabular format and visualizing complex workflows and relationships using Graphviz diagrams.

Introduction

Piperazine derivatives are a significant class of compounds in medicinal chemistry, forming the core scaffold of numerous drugs with diverse therapeutic applications. The substitution on the piperazine ring dictates the molecule's pharmacological activity and its solid-state properties. The title compound, 1-(4-bromobenzoyl)-4-phenylpiperazine, is a subject of interest for understanding how the interplay of different functional groups, namely the bromobenzoyl and phenyl moieties, influences its crystal packing.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates the procrystal electron density, it provides a unique fingerprint of the molecular environment. This analysis allows for the decomposition of the complex network of interactions into individual atom-atom contacts and their percentage contributions to the overall crystal packing.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis, crystallization, and structural analysis of 1-(4-bromobenzoyl)-4-phenylpiperazine.

Synthesis and Crystallization

The synthesis of 1-(4-bromobenzoyl)-4-phenylpiperazine is achieved through a standard amidation reaction. A solution of 1-phenylpiperazine and an appropriate base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) is treated with 4-bromobenzoyl chloride at a reduced temperature (0-5 °C) and then stirred at room temperature. The resulting product is purified by extraction and recrystallization.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture. For 1-(4-bromobenzoyl)-4-phenylpiperazine, orange, block-like crystals were obtained.

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a low temperature (e.g., 90 K) during data collection to minimize thermal vibrations and improve data quality.

Data Collection: X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Cu Kα radiation). A series of frames are collected as the crystal is rotated, covering a comprehensive portion of the reciprocal space.